Physicochemical Profile Differentiator: Balanced logP, Hydrogen‑Bond Capacity, and Rigidity vs. Constituent Fragments
The target compound exhibits a computed logP (XLogP3‑AA) of 0.2, placing it exactly within the optimal range for CNS drug‑likeness (0‑3). In contrast, 3,5‑dimethylisoxazole is markedly more lipophilic (logP 1.2), while azetidin‑3‑ol is significantly more hydrophilic (logP –0.5) [1]. The compound also provides one hydrogen‑bond donor (the azetidine‑3‑ol) and four hydrogen‑bond acceptors (isoxazole N and O, azetidine N, and the hydroxyl oxygen), compared to zero donors and two acceptors for 3,5‑dimethylisoxazole, and one donor and two acceptors for azetidin‑3‑ol [1]. This balanced donor/acceptor ratio supports stronger, more specific binding to biological targets without sacrificing membrane permeability.
| Evidence Dimension | Computed logP (XLogP3‑AA), hydrogen‑bond donor/acceptor count |
|---|---|
| Target Compound Data | logP: 0.2; HBD: 1; HBA: 4; Rotatable bonds: 2 |
| Comparator Or Baseline | 3,5‑Dimethylisoxazole: logP 1.2, HBD 0, HBA 2; Azetidin‑3‑ol: logP –0.5, HBD 1, HBA 2 |
| Quantified Difference | logP Δ –1.0 relative to 3,5‑dimethylisoxazole; Δ +0.7 relative to azetidin‑3‑ol; HBA increase of +2 vs. both comparators |
| Conditions | Predicted via PubChem Cactvs/XLogP3 computational models |
Why This Matters
A logP of 0.2 avoids the excessive lipophilicity that drives CYP inhibition and promiscuity, while the additional acceptor atoms enable productive polar interactions that can improve on‑target affinity.
- [1] PubChem Computed Properties for CID 63092001, CID 2212, and CID 72448496. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2025). View Source
